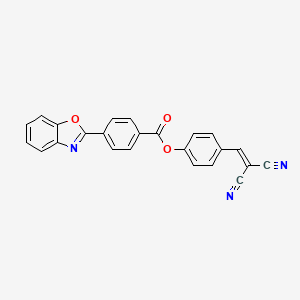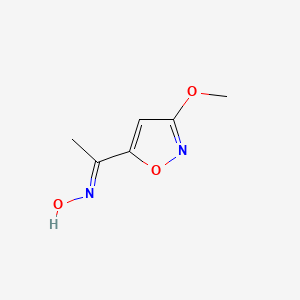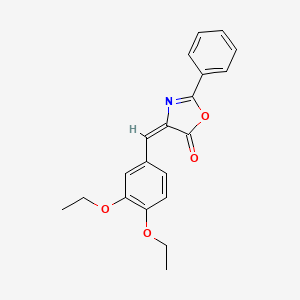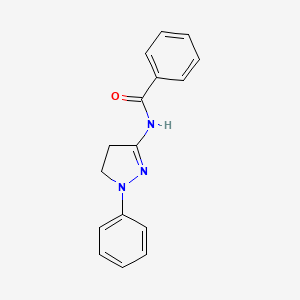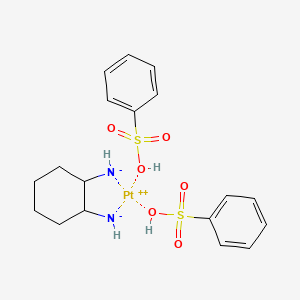![molecular formula C7H6N2O3 B12881921 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
3-Methylisoxazolo[5,4-b]pyridine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylisoxazolo[5,4-b]pyridine-4,6-diol is a heterocyclic compound that belongs to the isoxazolo[5,4-b]pyridine family This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, with methyl and hydroxyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol typically involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles. One common method includes the use of Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides . Functionalization at position 6 can be achieved by introducing isoxazole into reactions with keto esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methylisoxazolo[5,4-b]pyridine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-Methylisoxazolo[5,4-b]pyridine-4,6-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an antitumor agent.
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: Similar in structure but differs in the position of the isoxazole ring fusion.
Isoxazolo[5,4-b]pyridine derivatives: These compounds share the isoxazole-pyridine core but have different substituents.
Uniqueness
3-Methylisoxazolo[5,4-b]pyridine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one |
InChI |
InChI=1S/C7H6N2O3/c1-3-6-4(10)2-5(11)8-7(6)12-9-3/h2H,1H3,(H2,8,10,11) |
InChI Key |
NODOGPNHOKMMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


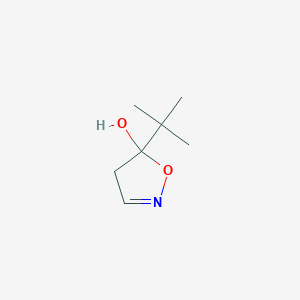
![2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide](/img/structure/B12881858.png)
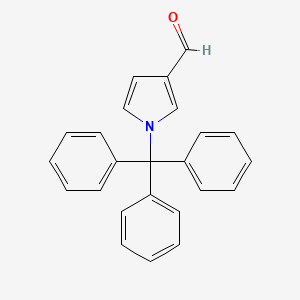
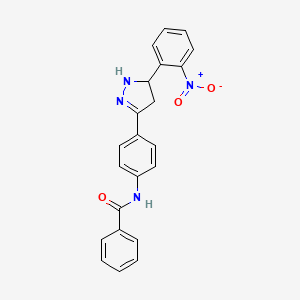
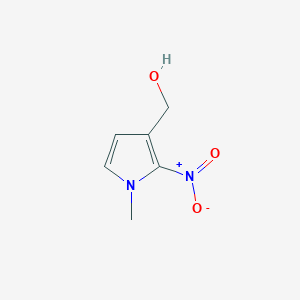
![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
